4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride
Overview
Description
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C14H15N3O4.2ClH. It is known for its significant role in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . The reaction conditions often involve the use of acetic anhydride under reflux to form benzoxazin-4-ones, which are then treated with ammonia to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazolinone core structure but differs in its substituents, leading to different biological activities.
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl]}: Another quinazolinone derivative with distinct substituents that confer unique properties.
Uniqueness
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride is unique due to its specific combination of a quinazolinone core with a morpholine-2-carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)methyl]morpholine-2-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.2ClH/c18-13-9-3-1-2-4-10(9)15-12(16-13)8-17-5-6-21-11(7-17)14(19)20;;/h1-4,11H,5-8H2,(H,19,20)(H,15,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBHYLJANKBFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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